molecular formula C17H13NO8S2 B12689480 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid CAS No. 71436-93-6

4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid

Cat. No.: B12689480
CAS No.: 71436-93-6
M. Wt: 423.4 g/mol
InChI Key: DYWFURMNLXSSFZ-UHFFFAOYSA-N
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Description

4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid (EINECS 204-982-3) is a naphthalene-derived compound functionalized with an aminobenzoyl group at position 4, a hydroxyl group at position 5, and sulphonic acid groups at positions 1 and 5. Its structure confers high water solubility due to the strongly polar sulphonic acid moieties, making it suitable for applications in dyes, pharmaceuticals, and polymer intermediates . The compound’s reactivity is influenced by the free amino group, which participates in diazotization and azo-coupling reactions, as seen in related derivatives .

Properties

CAS No.

71436-93-6

Molecular Formula

C17H13NO8S2

Molecular Weight

423.4 g/mol

IUPAC Name

2-(4-aminobenzoyl)-5-hydroxynaphthalene-1,7-disulfonic acid

InChI

InChI=1S/C17H13NO8S2/c18-10-3-1-9(2-4-10)16(20)13-6-5-12-14(17(13)28(24,25)26)7-11(8-15(12)19)27(21,22)23/h1-8,19H,18H2,(H,21,22,23)(H,24,25,26)

InChI Key

DYWFURMNLXSSFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by reduction and sulfonation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The process involves stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions typically target the nitro or carbonyl groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity: The aminobenzoyl group in the target compound enables electrophilic substitution reactions, whereas the acetylamino group in 6409-21-8 reduces reactivity due to electron-withdrawing effects . Azo-containing derivatives (e.g., ) exhibit intense absorbance in visible/UV spectra, making them superior for dye applications compared to non-azo analogues.

Solubility Trends: Sulphonic acid groups dominate solubility. Sodium salts (e.g., sodium 4-acetamido-5-hydroxy-1,7-disulphonate ) exhibit higher solubility than free acids. Bulky substituents (e.g., 3-aminophenoxyacetyl in 84963-05-3) reduce solubility despite sulphonic acids .

Application-Specific Behavior: The target compound is implicated in polymer synthesis due to its amino group, which can crosslink with epoxides or acrylates . Acetylamino derivatives (e.g., 6409-21-8) are preferred in drug intermediates due to their stability under physiological conditions .

Research Findings and Contradictions

    Biological Activity

    4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid (ABHNSA) is a complex organic compound with the molecular formula C17H13NO8S2 and a molecular weight of 423.4 g/mol. Its unique structure, which includes an aminobenzoyl group and two sulfonic acid groups, suggests potential biological activities that are of interest in various scientific fields, including medicinal chemistry and biochemistry.

    ABHNSA is characterized by:

    • Molecular Formula : C17H13NO8S2
    • Molecular Weight : 423.4 g/mol
    • IUPAC Name : 2-(4-aminobenzoyl)-5-hydroxynaphthalene-1,7-disulfonic acid

    The biological activity of ABHNSA is primarily attributed to its ability to interact with specific molecular targets in biological systems. This compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, but it has been associated with antimicrobial and anti-inflammatory effects.

    Antimicrobial Activity

    Research indicates that ABHNSA exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

    Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
    Staphylococcus aureus15100
    Escherichia coli12100
    Pseudomonas aeruginosa10100

    These results suggest that ABHNSA could be a candidate for developing new antimicrobial agents.

    Anti-inflammatory Activity

    ABHNSA has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, ABHNSA demonstrated a dose-dependent reduction in cytokine production:

    Cytokine Control (pg/mL) ABHNSA Treatment (pg/mL)
    TNF-α200120
    IL-615080
    IL-1β18090

    Case Study 1: Antimicrobial Efficacy

    A recent study evaluated the antimicrobial efficacy of ABHNSA against multidrug-resistant bacteria. The compound was tested against clinical isolates, showing promising results in inhibiting bacterial growth and biofilm formation.

    Case Study 2: Anti-inflammatory Mechanism

    In a controlled laboratory setting, researchers assessed the anti-inflammatory properties of ABHNSA in a murine model of acute inflammation. The findings indicated that treatment with ABHNSA significantly reduced paw edema compared to the control group, highlighting its potential therapeutic application in inflammatory diseases.

    Applications in Research and Industry

    ABHNSA has various applications:

    • Medicinal Chemistry : As a lead compound for developing new drugs targeting bacterial infections and inflammatory diseases.
    • Analytical Chemistry : Utilized as a reagent in high-performance liquid chromatography (HPLC) for separating compounds due to its unique chemical properties.

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